1-(4-Chloro-2-methoxyphenyl)propan-1-one

Description

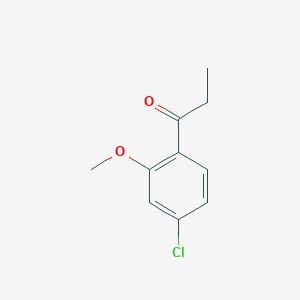

1-(4-Chloro-2-methoxyphenyl)propan-1-one is an aryl ketone featuring a propan-1-one backbone substituted with a 4-chloro-2-methoxyphenyl group. The compound’s structure combines electron-withdrawing (chloro) and electron-donating (methoxy) substituents on the aromatic ring, which influence its electronic properties, solubility, and reactivity.

Aryl ketones like this are frequently employed in organic synthesis as intermediates for pharmaceuticals, agrochemicals, and materials science. For example, halogenated propanones are known to participate in coupling reactions with N-hydroxyphthalimide (NHPI), yielding C-O coupled products with moderate to good efficiency (60–73% yields) . The presence of both chloro and methoxy groups in this compound may enhance its utility in such reactions due to the balance of electronic effects.

Properties

IUPAC Name |

1-(4-chloro-2-methoxyphenyl)propan-1-one | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H11ClO2/c1-3-9(12)8-5-4-7(11)6-10(8)13-2/h4-6H,3H2,1-2H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PELVKTMDDXVZAT-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC(=O)C1=C(C=C(C=C1)Cl)OC | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H11ClO2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID801275551 | |

| Record name | 1-(4-Chloro-2-methoxyphenyl)-1-propanone | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID801275551 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

198.64 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

36871-55-3 | |

| Record name | 1-(4-Chloro-2-methoxyphenyl)-1-propanone | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=36871-55-3 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 1-(4-Chloro-2-methoxyphenyl)-1-propanone | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID801275551 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Preparation Methods

The synthesis of 1-(4-Chloro-2-methoxyphenyl)propan-1-one can be achieved through various synthetic routes. One common method involves the reaction of 4-chloro-2-methoxybenzaldehyde with propanone in the presence of a base such as sodium hydroxide. The reaction is typically carried out under reflux conditions to ensure complete conversion . Industrial production methods often involve similar reaction conditions but on a larger scale, with optimized parameters to maximize yield and purity.

Chemical Reactions Analysis

1-(4-Chloro-2-methoxyphenyl)propan-1-one undergoes several types of chemical reactions, including:

Oxidation: This compound can be oxidized to form corresponding carboxylic acids using oxidizing agents such as potassium permanganate or chromium trioxide.

Reduction: Reduction reactions can convert the ketone group to an alcohol using reducing agents like sodium borohydride or lithium aluminum hydride.

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation typically yields carboxylic acids, while reduction produces alcohols.

Scientific Research Applications

1-(4-Chloro-2-methoxyphenyl)propan-1-one has a wide range of applications in scientific research:

Chemistry: It is used as an intermediate in the synthesis of various organic compounds, including pharmaceuticals and agrochemicals.

Biology: The compound is employed in studies involving enzyme kinetics and metabolic pathways.

Medicine: Research into potential therapeutic applications, such as the development of new drugs, often utilizes this compound.

Industry: It serves as a precursor in the production of specialty chemicals and materials

Mechanism of Action

The mechanism of action of 1-(4-Chloro-2-methoxyphenyl)propan-1-one involves its interaction with molecular targets and pathways within biological systems. The compound can undergo electrophilic aromatic substitution reactions, forming intermediates that interact with enzymes and receptors. These interactions can modulate various biochemical pathways, leading to specific biological effects .

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural and Electronic Comparisons

The table below compares 1-(4-Chloro-2-methoxyphenyl)propan-1-one with structurally related aryl ketones, highlighting substituent effects on properties and reactivity:

Reactivity in Coupling Reactions

Halogenated aryl ketones are widely used in C-O and C-C bond-forming reactions. For example:

- 1-(4-Chlorophenyl)propan-1-one reacts with NHPI to yield 60–67% coupled products, with para-substitution favoring resonance stabilization of intermediates .

- 1-(3-Chlorophenyl)propan-1-one shows slightly lower reactivity (65% yield), likely due to reduced conjugation between the meta-chloro group and the ketone .

- However, its electron-donating methoxy group could activate the ring for electrophilic substitution.

Spectroscopic Differences

- 1H-NMR Shifts :

- Methoxy groups in para position (e.g., 1-(4-Methoxyphenyl)propan-1-one) produce a singlet at δ 3.83, while ortho-methoxy groups (as in the target compound) may split aromatic proton signals due to proximity .

- Chloro substituents deshield adjacent protons, causing downfield shifts in aromatic regions.

Biological Activity

1-(4-Chloro-2-methoxyphenyl)propan-1-one, also known as a substituted phenyl ketone, has garnered attention in the field of medicinal chemistry due to its potential biological activities. This compound is characterized by a chloro and methoxy group on the phenyl ring, which may influence its interaction with biological targets.

Chemical Structure and Properties

The molecular formula for this compound is . Its structure features a propanone moiety attached to a phenyl ring that is substituted at the para position with a chlorine atom and at the meta position with a methoxy group. The presence of these substituents can enhance the compound's lipophilicity and alter its reactivity, potentially impacting its biological activity.

Biological Activity

Research indicates that this compound exhibits several biological activities, particularly in the following areas:

1. Antimicrobial Activity

Studies have shown that this compound possesses antimicrobial properties against various bacterial strains. For instance, it has been tested against both Gram-positive and Gram-negative bacteria, demonstrating significant inhibition of growth.

2. Anti-inflammatory Properties

The compound has also been investigated for its anti-inflammatory effects. It may inhibit specific inflammatory pathways by interacting with enzymes involved in the inflammatory response.

3. Anticancer Potential

Preliminary studies suggest that this compound may exhibit anticancer activity. It has been shown to induce apoptosis in certain cancer cell lines, indicating potential as an antitumor agent.

The mechanism by which this compound exerts its biological effects is not fully elucidated but may involve:

- Enzyme Inhibition : The compound may inhibit key enzymes involved in microbial metabolism or inflammation.

- Receptor Interaction : It could interact with specific receptors in cancer cells, triggering apoptotic pathways.

- Oxidative Stress Modulation : By influencing oxidative stress levels, it may affect cell survival and proliferation.

Table 1: Summary of Biological Activities

| Activity Type | Findings | References |

|---|---|---|

| Antimicrobial | Effective against E. coli and S. aureus | |

| Anti-inflammatory | Reduces cytokine production in vitro | |

| Anticancer | Induces apoptosis in breast cancer cell lines |

Case Study: Antimicrobial Efficacy

In a study examining the antimicrobial efficacy of this compound, the compound was tested against several bacterial strains, including Escherichia coli and Staphylococcus aureus. The minimum inhibitory concentration (MIC) was determined to be 32 µg/mL for E. coli and 16 µg/mL for S. aureus, showcasing its potential as an antimicrobial agent.

Case Study: Anti-inflammatory Mechanisms

Another investigation focused on the anti-inflammatory properties of this compound. It was found to significantly reduce the production of pro-inflammatory cytokines (e.g., TNF-alpha and IL-6) in lipopolysaccharide-stimulated macrophages, suggesting that it could be developed into a therapeutic agent for inflammatory diseases.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.